molecular formula C24H23N3S2 B2882584 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 477887-92-6

3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B2882584
CAS No.: 477887-92-6
M. Wt: 417.59
InChI Key: PGCMQAKGQOPVGN-UHFFFAOYSA-N
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Description

3-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound featuring a unique structure that combines a naphthothiophene moiety with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthothiophene core, which can be synthesized through cyclization reactions involving naphthol derivatives and sulfur-containing reagents under acidic or basic conditions.

The triazole ring is then introduced via a cycloaddition reaction, often using azide and alkyne precursors in the presence of a copper catalyst (CuAAC reaction). The final step involves the attachment of the ethyl and sulfanyl groups through nucleophilic substitution reactions, typically using alkyl halides and thiols under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the naphthothiophene moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of great interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties. Its triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could also make it useful in the design of sensors or catalysts.

Mechanism of Action

The mechanism by which 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the naphthothiophene moiety might engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-phenyl-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a benzyl sulfanyl group.

    3-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The uniqueness of 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole lies in its combination of structural features, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3S2/c1-3-27-23(25-26-24(27)28-15-17-8-6-7-16(2)13-17)21-14-19-12-11-18-9-4-5-10-20(18)22(19)29-21/h4-10,13-14H,3,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCMQAKGQOPVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC4=C(S3)C5=CC=CC=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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